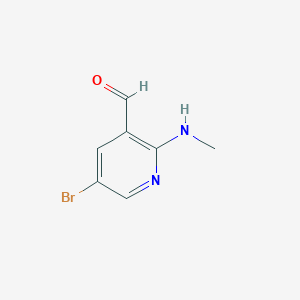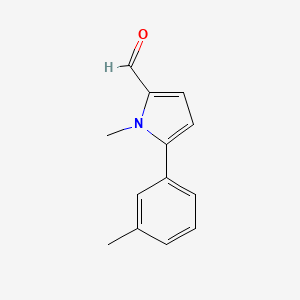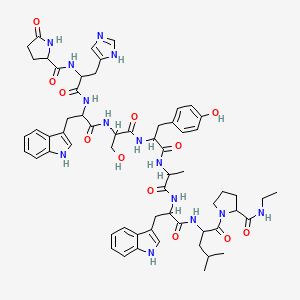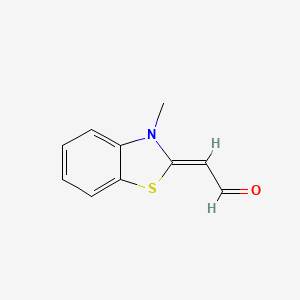![molecular formula C14H14O4 B12121052 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a phenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Products include furan-2,5-dicarboxylic acid.
Reduction: Products include 5-(2,3-dimethylphenoxymethyl)furan-2-methanol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenoxy methyl group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic Acid: A related compound with applications in polymer production.
5-Hydroxymethylfurfural: Another furan derivative with potential as a bio-based chemical.
Uniqueness
5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-9-4-3-5-12(10(9)2)17-8-11-6-7-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZYYZIANEANBWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(O2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)
![Propanoic acid, 3-[[2-(cyclopentylamino)-1-methyl-2-oxoethyl]thio]-](/img/structure/B12120985.png)
![2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120991.png)



![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)
![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)





